molecular formula C13H14FN5OS B280019 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

カタログ番号 B280019
分子量: 307.35 g/mol
InChIキー: YACGOCYUAULFAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFP-10917, and it has been studied for its potential use in cancer treatment and other medical applications.

作用機序

The mechanism of action of DFP-10917 involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a significant effect on the expression of various genes involved in cancer cell growth and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death. Additionally, DFP-10917 has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.

実験室実験の利点と制限

One of the main advantages of DFP-10917 is its potential as a cancer therapy with low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of DFP-10917. One potential direction is the development of more efficient synthesis methods to improve the yield and solubility of the compound. Additionally, further studies are needed to investigate the potential use of DFP-10917 in combination with other cancer therapies to enhance its efficacy. Finally, the potential use of DFP-10917 in other medical applications, such as neurodegenerative diseases, should also be explored.

合成法

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline with 1,3-dimethyl-4-amino-pyrazole-5-carboxylic acid hydrazide in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide to obtain the final product.

科学的研究の応用

DFP-10917 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DFP-10917 has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

特性

分子式

C13H14FN5OS

分子量

307.35 g/mol

IUPAC名

1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C13H14FN5OS/c1-8-11(7-19(2)18-8)12(20)16-17-13(21)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,16,20)(H2,15,17,21)

InChIキー

YACGOCYUAULFAL-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C

正規SMILES

CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。